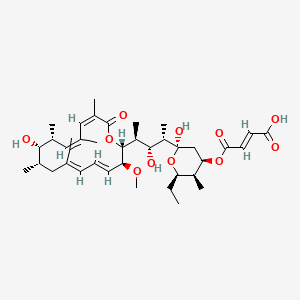
Hygrolidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hygrolidin is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus D-1166 . It has anti-fungus activity against Valsa ceratosperma . Hygrolidin induces p21 expression and abrogates cell cycle progression at G1 and S phases . It also has antitumor activity .
Molecular Structure Analysis
Hygrolidin is a macrolide consisting of a 16-membered ring . Its molecular formula is C38H58O11 . The stereochemistry of Hygrolidin has been determined by computer modeling .
Applications De Recherche Scientifique
Anticancer Agent
Hygrolidin has been found to have potential as an anticancer agent. It effectively inhibits tumor cell growth by inducing p21 expression and preventing cell cycle progression at G1 and S phases . This could potentially be used in the development of new cancer therapies.
Antifungal Agent
Hygrolidin has shown strong antifungal properties . This makes it a potential candidate for the development of new antifungal drugs, which could be particularly useful in treating fungal infections that are resistant to current treatments.
Inhibition of Autophagic Flux
Hygrolidin, along with other compounds like catenulisporidins A and B, has been shown to inhibit autophagic flux in HeLa cells . This could have implications in the treatment of diseases where autophagy plays a role, such as neurodegenerative diseases and cancer.
Inhibition of Vacuolar-Type (H+)-ATPase
Hygrolidin is known to inhibit vacuolar-type (H+)-ATPase . This enzyme is involved in a variety of cellular processes, including protein degradation and the maintenance of pH homeostasis. Inhibiting this enzyme could have potential applications in various fields of biomedical research.
Antiparasitic Agent
Hygrolidin has shown antiparasitic properties . This could potentially be used in the development of new treatments for parasitic infections.
Immunosuppressant
Hygrolidin has immunosuppressive effects . This could potentially be used in the treatment of autoimmune diseases or to prevent organ transplant rejection.
Mécanisme D'action
Target of Action
Hygrolidin, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus , primarily targets cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . It also has antiparasitic activity against T. cruzi, L. donovani, and T. b. brucei .
Mode of Action
Hygrolidin interacts with its targets by inhibiting cell proliferation . It induces the expression and levels of p21, a cyclin-dependent kinase inhibitor, in DLD-1 cells . This induction leads to the abrogation of cell cycle progression at the G1 and S phases .
Biochemical Pathways
The primary biochemical pathway affected by Hygrolidin is the cell cycle. Hygrolidin decreases the amounts of cyclin-dependent kinase (cdk) 4, cyclin D, and cyclin B, and increases the amounts of cyclin E and p21 . The induced p21 preferentially associates with the cyclin A-cdk2 complex, inhibiting it more strongly than the cyclin E-cdk2 complex .
Pharmacokinetics
It is known that hygrolidin is soluble in ethanol, methanol, dmf, or dmso, suggesting potential routes for administration and absorption .
Result of Action
The result of Hygrolidin’s action is the inhibition of cell proliferation, particularly in various cancer cell lines . It achieves this by inducing the expression of p21, leading to an increase in cells in the G1 and S phases of the cell cycle . This results in the abrogation of cell cycle progression, thereby inhibiting the growth of the cancer cells .
Safety and Hazards
Hygrolidin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIOXKVQFJIRMZ-VRHCWVDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154724006 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

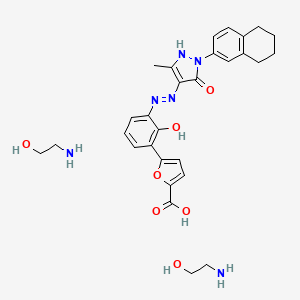


![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)
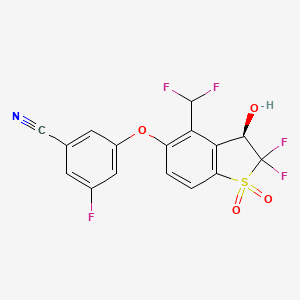
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)


![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
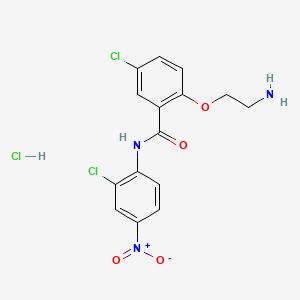
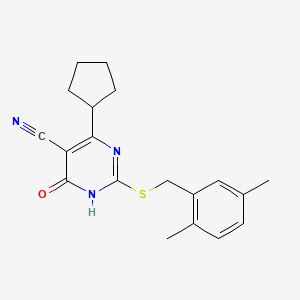
![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)